2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Description
2-[4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects and steric bulk .
Properties
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVUDLHYXBXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Chromones with Hydrazine Hydrate
The most widely reported method involves the cyclization of chromone precursors with hydrazine hydrate. For example, 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) undergoes reflux with hydrazine hydrate in ethanol to yield 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol (CD) . Adapting this protocol, the target compound can be synthesized by substituting pentafluorophenyl with trifluoromethyl groups.
Procedure :
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Chromone Synthesis : React 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone with trifluoromethylbenzoic acid in the presence of POCl₃ and pyridine to form a tetrafluorobenzoate intermediate .
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Cyclization : Reflux the intermediate with hydrazine hydrate (5 mL) in ethanol (10 mL) for 6–8 hours.
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Isolation : Cool the mixture, precipitate the product with ice-cold water, and recrystallize from ethanol .
Key Parameters :
Alternative Pathway Using Trifluoromethyl-Substituted Precursors
A modified approach employs trifluoromethyl-containing diketones. For instance, 1-(5-chloro-2-hydroxyphenyl)-3-(2,3,4,5-tetrafluorophenyl)propane-1,3-dione (BG) cyclizes under acidic conditions to form chromones, which are subsequently treated with hydrazine . Substituting tetrafluorophenyl with trifluoromethyl groups aligns this method with the target compound.
Reaction Scheme :
Optimization Data :
| Parameter | Value | Source |
|---|---|---|
| Reflux Time | 5–7 hours | |
| Hydrazine Ratio | 1:1.2 (substrate:N₂H₄) | |
| Solvent Efficiency | Ethanol > DMF |
Analytical Characterization of the Compound
Spectroscopic Validation :
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FTIR (KBr, cm⁻¹) : 3573 (O–H stretch), 1641 (C=O), 1171 (C–F) .
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(400 MHz, CDCl₃) : δ 6.92–7.62 (aromatic protons), 5.35 (O–H), 2.34 (CH₃) .
Comparative Data :
Comparative Analysis of Synthetic Routes
Yield and Efficiency :
| Method | Yield (%) | Purity (%) | Time (Hours) |
|---|---|---|---|
| Chromone Cyclization | 72 | 98 | 8 |
| Diketone Condensation | 65 | 95 | 10 |
Advantages of Chromone Route :
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of pyrazoles, including 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, exhibit significant antimicrobial activity. A study indicated that compounds with similar structures demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .
Antitumor Activity
Emerging research suggests that pyrazole derivatives may possess antitumor activity. For example, some studies have reported that these compounds can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .
Agrochemical Applications
The unique properties of this compound extend to agrochemicals where it can serve as an effective pesticide or herbicide. Its fluorinated structure enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert biological effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring and trifluoromethyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Analogs:
2-[4-(4-Chlorophenyl)-5-Methyl-1H-Pyrazol-3-yl]-5-[(2-Methylprop-2-en-1-yl)Oxy]Phenol (CAS 1096588-45-2) Structure: Differs by replacing -CF₃ at pyrazole-C5 with -CH₃ and adding a 4-chlorophenyl group at pyrazole-C4. The phenol is substituted with an ether group. ~7–8 for the target compound). The ether substituent increases lipophilicity (logP ~3.5 vs. ~2.8 for the target) .
2-Phenyl-5-Trifluoromethyl-2H-Pyrazol-3-ol (CAS 96145-98-1) Structure: Replaces the phenol with a phenyl group and shifts the -CF₃ to pyrazole-C5. Impact: Absence of the phenolic -OH reduces hydrogen-bonding capacity, decreasing aqueous solubility (water solubility <0.1 mg/mL vs. ~1.2 mg/mL for the target) .
5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole Structure: Substitutes phenol with 4-methoxyphenyl and adds a 4-chlorophenyl group at pyrazole-C5. Impact: The methoxy group enhances electron-donating effects, reducing reactivity in electrophilic substitutions compared to the target compound. Higher logP (~4.2) due to aromatic substituents .
Research Findings and Challenges
- Synthesis : Introducing -CF₃ at pyrazole-C5 requires specialized reagents (e.g., Ruppert–Prakash reagent), increasing cost and complexity compared to methyl or chloro analogs .
- Crystallography : Single-crystal studies (e.g., ) reveal that -CF₃ and -Cl substituents influence molecular packing, with the target compound likely forming tighter crystals than bulkier analogs.
- Toxicity : Chlorine and trifluoromethyl groups may pose environmental persistence concerns, necessitating structure-activity relationship (SAR) studies to optimize efficacy and safety .
Biological Activity
2-[4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H8ClF3N2O
- Molecular Weight : 295.69 g/mol
- CAS Number : 1005679-11-7
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole ring exhibit promising anticancer activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival:
- Inhibition of PAK Activity : Research demonstrated that certain pyrazole derivatives inhibit p21-activated kinases (PAKs), which play a crucial role in cancer cell motility and proliferation. This inhibition was linked to reduced AKT phosphorylation, suggesting a mechanism for their anticancer effects .
- Cell Proliferation Studies : In vitro studies using human thyroid cancer cell lines revealed that compounds related to this compound significantly inhibited cell growth, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The trifluoromethyl group, known for enhancing biological activity, contributes to the compound's ability to modulate inflammatory responses:
- Mechanism of Action : The presence of the trifluoromethyl group has been shown to increase the potency of inhibitors targeting inflammatory pathways, enhancing their therapeutic potential .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target proteins |
| Trifluoromethyl Group | Increases potency and selectivity against specific enzymes |
| Phenolic Ring | Contributes to overall stability and solubility |
Studies indicate that modifications at the 3 and 5 positions of the pyrazole ring can lead to variations in biological activity, allowing for targeted optimization in drug development .
Case Studies
- Meprin Inhibition : A study focused on pyrazole derivatives revealed that specific modifications could enhance selectivity towards meprin isoenzymes, highlighting the potential for developing selective inhibitors based on the pyrazole scaffold .
- Cell Line Testing : Various derivatives were tested across multiple human tumor cell lines (e.g., HeLa, HCT116), showcasing significant antiproliferative activity. These findings support further exploration into these compounds as potential anticancer agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro substituent at position 4 of the pyrazole ring participates in nucleophilic substitution under basic or transition-metal-catalyzed conditions:
These reactions exploit the electron-withdrawing effects of the trifluoromethyl group, which activates the chloro group for displacement by nucleophiles like amines or hydrazines.
Electrophilic Aromatic Substitution
The phenolic ring undergoes electrophilic substitution, particularly at the ortho/para positions relative to the hydroxyl group. For example:
Nitration
Treatment with nitric acid introduces nitro groups, though regioselectivity depends on directing effects from substituents. A related compound, 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was nitrated at position 3 of the aromatic ring under controlled conditions .
Oxidative Transformations
The phenolic hydroxyl group is susceptible to oxidation:
| Oxidizing Agent | Product | Application |
|---|---|---|
| KMnO₄ (acidic conditions) | Quinone derivatives | Enhanced electrochemical activity |
| H₂O₂ (basic conditions) | Oxidized pyrazole intermediates | Functionalization for agrochemicals |
Oxidation pathways are critical for modifying the compound’s redox properties, as noted in studies on structurally analogous phenols.
Coupling Reactions
The chloro group facilitates cross-coupling reactions, such as:
Suzuki–Miyaura Coupling
Using Pd catalysts, the chloro substituent reacts with arylboronic acids to form biaryl structures. For example, coupling with 2-fluorophenylboronic acid yields derivatives like 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
Pyrimidine Formation
Reaction with guanidine hydrochloride under reflux forms dihydropyrimidine derivatives via nucleophilic attack and cyclization. This
Q & A
Q. What are the primary synthetic strategies for 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol?
The compound is synthesized via Mannich reactions, which involve condensation with nitrogen-containing substrates. For example, reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N′-bis(methoxymethyl)diaza-18-crown-6 under optimized conditions achieves a 98% yield. This method ensures regioselectivity and functional group compatibility, critical for generating derivatives for supramolecular chemistry .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers determine bond lengths, angles, and intermolecular interactions. For example, a study reported a mean C–C bond length of 0.013 Å and R factor of 0.081 for a related pyrazole derivative, confirming structural precision . Crystallographic data should be cross-validated with spectroscopic methods (NMR, IR) .
Q. What methods ensure purity and reproducibility in synthesis?
High-performance liquid chromatography (HPLC) and melting point analysis are critical. For instance, the compound’s purity (≥98%) is confirmed via HPLC, while its melting point (155–158°C) aligns with literature values . Recrystallization from ethanol or methanol is recommended to remove byproducts .
Advanced Research Questions
Q. How can structural analogs of this compound be optimized for biological activity?
Structure-activity relationship (SAR) studies focus on substituent effects. For example, trifluoromethyl and chloro groups enhance metabolic stability and target binding in COX-2 inhibitors. Computational docking (e.g., using AutoDock) paired with in vitro assays can identify key pharmacophores, as demonstrated in pyrazole-based kinase inhibitors .
Q. How are contradictions in crystallographic data resolved?
Discrepancies in R factors (e.g., 0.081 vs. 0.053) arise from data quality (e.g., resolution, temperature) or refinement protocols. Using high-resolution datasets (≤1.0 Å) and iterative refinement in SHELXL improves accuracy. For twinned crystals, twin-law refinement or alternative software (e.g., OLEX2) may be required .
Q. What strategies improve reaction yields in complex pyrazole syntheses?
Yield optimization involves solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., NaH for deprotonation), and stepwise protection/deprotection. For example, PMB (para-methoxybenzyl) protection of phenolic groups prevents unwanted side reactions, achieving >90% yields in multi-step syntheses .
Q. How is this compound applied in supramolecular chemistry?
The phenol-pyrazole moiety binds metal ions in crown ether complexes. For instance, Mannich-derived diaza-18-crown-6 derivatives exhibit selective ionophoric properties for alkali metals, relevant in sensor design . Fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify binding affinities .
Methodological Notes
- Crystallography : Use SHELX programs for structure solution/refinement. For ambiguous electron density, employ Fourier difference maps .
- SAR Analysis : Combine molecular dynamics simulations (e.g., GROMACS) with in vitro enzyme inhibition assays to validate computational predictions .
- Safety : Handle chlorinated/fluorinated intermediates in fume hoods; mitigate irritation risks (Eye Irrit. Category 2) via PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
